REACTION_CXSMILES
|
[S-2].[Na+].[Na+].[S].[Br:5][C:6]1[CH:11]=[C:10]([N+:12]([O-])=O)[CH:9]=[CH:8][C:7]=1[CH:15]([CH3:17])[CH3:16]>C(O)(C)C>[Br:5][C:6]1[CH:11]=[C:10]([CH:9]=[CH:8][C:7]=1[CH:15]([CH3:17])[CH3:16])[NH2:12] |f:0.1.2,^3:3|
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Name
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|
Quantity
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31.2 g
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Type
|
reactant
|
Smiles
|
[S-2].[Na+].[Na+]
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Name
|
|
Quantity
|
7.7 g
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Type
|
reactant
|
Smiles
|
[S]
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Name
|
|
Quantity
|
50 g
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Type
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reactant
|
Smiles
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BrC1=C(C=CC(=C1)[N+](=O)[O-])C(C)C
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Name
|
|
Quantity
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160 g
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Type
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solvent
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Smiles
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C(C)(C)O
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Control Type
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UNSPECIFIED
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Setpoint
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75 °C
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Type
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CUSTOM
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Details
|
the mixture was stirred at 75° C. for a further 15 minutes
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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STIRRING
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Details
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After stirring for another 5 hours
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Duration
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5 h
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Type
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DISTILLATION
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Details
|
For the work-up, the isopropanol was firstly distilled off
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Type
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EXTRACTION
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Details
|
the remaining mixture was extracted with toluene/chlorobenzene
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Type
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DISTILLATION
|
Details
|
The combined organic phases were distilled under reduced pressure
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=C(N)C=CC1C(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 42 g | |
YIELD: PERCENTYIELD | 93% | |
YIELD: CALCULATEDPERCENTYIELD | 103.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |